2-[2-(2-Chlorophenyl)phenyl]propan-2-OL
Overview
Description
2-[2-(2-Chlorophenyl)phenyl]propan-2-OL is an organic compound with the molecular formula C15H15ClO and a molecular weight of 246.73 g/mol It is a derivative of biphenyl, featuring a chlorophenyl group and a hydroxyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL typically involves the reaction of 2-chlorobenzophenone with a suitable reducing agent. One common method is the reduction of 2-chlorobenzophenone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is one such method. This process involves the hydrogenation of 2-chlorobenzophenone in the presence of hydrogen gas under controlled pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chlorophenyl)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of 2-[2-(2-Chlorophenyl)phenyl]propan-2-one.
Reduction: Formation of 2-[2-(2-Chlorophenyl)phenyl]propane.
Substitution: Formation of 2-[2-(2-Hydroxyphenyl)phenyl]propan-2-OL or 2-[2-(2-Aminophenyl)phenyl]propan-2-OL.
Scientific Research Applications
2-[2-(2-Chlorophenyl)phenyl]propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorophenyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Bromophenyl)phenyl]propan-2-OL: Similar structure but with a bromine atom instead of chlorine.
2-[2-(2-Fluorophenyl)phenyl]propan-2-OL: Similar structure but with a fluorine atom instead of chlorine.
2-[2-(2-Methylphenyl)phenyl]propan-2-OL: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-[2-(2-Chlorophenyl)phenyl]propan-2-OL is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential biological activity. The chlorine atom also influences the compound’s hydrophobicity and interaction with biological targets .
Properties
IUPAC Name |
2-[2-(2-chlorophenyl)phenyl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c1-15(2,17)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZLIVPSWZVZEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C2=CC=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501225052 | |
Record name | [1,1′-Biphenyl]-2-methanol, 2′-chloro-α,α-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501225052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393441-73-0 | |
Record name | [1,1′-Biphenyl]-2-methanol, 2′-chloro-α,α-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-2-methanol, 2′-chloro-α,α-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501225052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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